molecular formula C13H13N3 B13999116 2-(2-Benzylidenehydrazinyl)aniline CAS No. 53314-15-1

2-(2-Benzylidenehydrazinyl)aniline

Cat. No.: B13999116
CAS No.: 53314-15-1
M. Wt: 211.26 g/mol
InChI Key: LEECWLZJGWLVIS-UHFFFAOYSA-N
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Description

2-(2-Benzylidenehydrazinyl)aniline is an organic compound that features a benzylidene group attached to a hydrazinyl moiety, which is further connected to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzylidenehydrazinyl)aniline typically involves the condensation reaction between benzaldehyde and aniline in the presence of a catalyst. The reaction is exothermic and results in the formation of water as a byproduct . The reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or dioxane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sodium acetate or triethylamine may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzylidenehydrazinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include azobenzene derivatives, benzyl-substituted anilines, and various substituted aniline derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-Benzylidenehydrazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzylidenehydrazinyl)aniline is unique due to the presence of both benzylidene and hydrazinyl groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

53314-15-1

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-N-(benzylideneamino)benzene-1,2-diamine

InChI

InChI=1S/C13H13N3/c14-12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,14H2

InChI Key

LEECWLZJGWLVIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2N

Origin of Product

United States

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